molecular formula C8H8F2O2 B1583206 1,2-Difluoro-4,5-dimethoxybenzene CAS No. 203059-80-7

1,2-Difluoro-4,5-dimethoxybenzene

Cat. No.: B1583206
CAS No.: 203059-80-7
M. Wt: 174.14 g/mol
InChI Key: WWAOVLXLTJXDGS-UHFFFAOYSA-N
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Description

1,2-Difluoro-4,5-dimethoxybenzene is a polysubstituted aromatic compound that serves as a valuable building block in various areas of chemical research. Its structure, featuring two fluorine atoms and two methoxy (B1213986) groups on a benzene (B151609) ring, imparts a unique combination of electronic and steric properties, making it a versatile intermediate in the synthesis of more complex molecules. chemimpex.com

Systematically named this compound, this compound is also known by its synonym, 4,5-Difluoroveratrole. chemimpex.comtcichemicals.com It belongs to the class of aromatic compounds, specifically a substituted benzene derivative. The presence of both halogen (fluoro) and alkoxy (methoxy) groups classifies it as a mixed-functionalized aromatic ether.

Table 1: Chemical Identifiers for this compound

IdentifierValue
Molecular Formula C₈H₈F₂O₂ chemimpex.comuni.lu
Molecular Weight 174.15 g/mol chemimpex.comlabproinc.com
CAS Number 203059-80-7 chemimpex.comlabproinc.com
Synonyms 4,5-Difluoroveratrole chemimpex.comtcichemicals.com

The chemical behavior of this compound is largely dictated by the interplay of its fluorine and methoxy substituents. These groups modulate the electron density and reactivity of the aromatic ring in distinct ways.

The incorporation of fluorine atoms into an aromatic ring has profound effects on its characteristics. numberanalytics.com

Electronic Effects : Fluorine is the most electronegative element, leading to a strong inductive electron-withdrawing effect (-I). numberanalytics.comstackexchange.com This effect decreases the electron density of the aromatic ring, which can deactivate it towards electrophilic aromatic substitution. numberanalytics.com However, fluorine also possesses lone pairs of electrons that can be donated to the aromatic ring via a mesomeric or resonance effect (+M). While the inductive effect generally outweighs the resonance effect for halogens, this electronic tug-of-war is a key determinant of reactivity. libretexts.org

Reactivity in Nucleophilic Aromatic Substitution : Despite being a poor leaving group in many contexts, fluorine's high electronegativity stabilizes the intermediate Meisenheimer complex in nucleophilic aromatic substitution (SNAr) reactions. stackexchange.com This stabilization of the rate-determining step often makes fluoroaromatic compounds more reactive in SNAr than their chloro- or bromo- counterparts. stackexchange.com

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, which can enhance the metabolic stability of molecules containing this bond. nih.gov This is a highly desirable property in the design of pharmaceuticals, as it can increase the half-life of a drug in the body. nih.gov

Lipophilicity : The introduction of fluorine can increase the lipophilicity of a molecule, which can influence its ability to cross biological membranes. chemimpex.com

The methoxy group (-OCH₃) also exerts a dual electronic influence on the aromatic ring.

Directing Effects : The electron-donating resonance effect of the methoxy group increases the electron density at the ortho and para positions of the benzene ring. vaia.com This makes these positions more susceptible to attack by electrophiles, and thus the methoxy group is considered an ortho-, para-director.

Influence on Reaction Rates : The presence of a methoxy group can significantly increase the rate of electrophilic aromatic substitution reactions compared to unsubstituted benzene. libretexts.org Conversely, by increasing the electron density of the ring, it can decrease the rate of nucleophilic aromatic substitution. vaia.com

This compound is a versatile intermediate in organic synthesis. chemimpex.com Its unique substitution pattern allows for selective functionalization and the construction of complex molecular architectures. Research applications include:

Pharmaceutical Development : This compound serves as a precursor in the synthesis of various pharmaceutical agents. The presence of both fluorine and methoxy groups can be leveraged to fine-tune the pharmacological properties of a target molecule, such as binding affinity, metabolic stability, and bioavailability. chemimpex.com

Materials Science : The fluorinated nature of the compound makes it a candidate for the development of advanced materials, including polymers and liquid crystals. Fluorinated materials often exhibit unique properties such as thermal stability and chemical resistance. chemimpex.comnih.gov

Agrochemicals : Similar to pharmaceuticals, the structural motifs derived from this compound can be incorporated into new agrochemicals to enhance their efficacy and stability. chemimpex.com

Table 2: Physical Properties of this compound

PropertyValue
Appearance White to light yellow powder or lump chemimpex.comtcichemicals.com
Melting Point 41 - 45 °C chemimpex.com
Purity ≥ 95% (GC) chemimpex.comlabproinc.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-difluoro-4,5-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O2/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWAOVLXLTJXDGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1OC)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50357410
Record name 1,2-Difluoro-4,5-dimethoxybenzene
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URL https://comptox.epa.gov/dashboard/DTXSID50357410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203059-80-7
Record name 1,2-Difluoro-4,5-dimethoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203059-80-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Difluoro-4,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for 1,2 Difluoro 4,5 Dimethoxybenzene

Direct Synthesis Approaches

Direct synthesis approaches aim to introduce the fluoro and methoxy (B1213986) substituents onto an aromatic ring in a minimal number of steps. These methods primarily rely on fundamental reactions of aromatic chemistry, including electrophilic and nucleophilic substitutions.

Electrophilic Aromatic Substitution (EAS) Strategies for Fluorination and Methoxylation

Electrophilic aromatic substitution is a foundational class of reactions for functionalizing aromatic rings. wikipedia.org In principle, the direct fluorination and methoxylation of a benzene-derived starting material could yield the target compound. However, the success of this strategy is highly dependent on the directing effects of the substituents and the availability of effective catalyst systems.

The regiochemical outcome of an EAS reaction is dictated by the electronic properties of the substituents already present on the aromatic ring. youtube.com These groups can be classified as activating or deactivating and as ortho-, para-, or meta-directors. libretexts.org

Starting with 1,2-Dimethoxybenzene (B1683551) (Veratrole): The methoxy group (-OCH₃) is a powerful activating group and an ortho-, para-director due to its ability to donate electron density to the ring through resonance. youtube.comlibretexts.org In 1,2-dimethoxybenzene, the two adjacent methoxy groups strongly activate the ring. The positions ortho and para to one methoxy group are also meta and ortho to the second. The cumulative effect directs incoming electrophiles preferentially to the C4 and C5 positions, which are para to one methoxy group and ortho to the other. Therefore, a sequential electrophilic fluorination of 1,2-dimethoxybenzene would be expected to yield 4-fluoro-1,2-dimethoxybenzene (B1584661) first, followed by the introduction of the second fluorine atom at the 5-position.

Starting with 1,2-Difluorobenzene (B135520): In contrast, fluorine is a deactivating group due to its strong inductive electron-withdrawing effect. libretexts.org However, it is an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance. Attempting to introduce two methoxy groups onto 1,2-difluorobenzene via EAS would be challenging due to the deactivated nature of the ring. The fluorine atoms would direct the incoming electrophile to the 4- and 5-positions, but the reaction would likely require harsh conditions.

The general rules for directing effects in EAS are summarized below.

Substituent TypeEffect on ReactivityDirecting InfluenceRationale
Activators (-OH, -OR, -NH₂, -R)Increase reaction rateOrtho, ParaDonate electron density to the ring, stabilizing the arenium ion intermediate, particularly for ortho and para attack. libretexts.org
Deactivators (-NO₂, -CN, -SO₃H, -C=O)Decrease reaction rateMetaWithdraw electron density from the ring, destabilizing the arenium ion, with the meta position being the least destabilized. youtube.comrsc.org
Halogens (-F, -Cl, -Br, -I)Decrease reaction rate (Deactivators)Ortho, ParaInductively withdraw electron density but can donate a lone pair via resonance, which preferentially stabilizes the arenium ion for ortho and para attack. libretexts.org

Friedel-Crafts reactions and other electrophilic substitutions typically require a catalyst to generate a potent electrophile. wikipedia.orgchemguide.co.uk

For electrophilic fluorination, a variety of reagents containing a nitrogen-fluorine (N-F) bond, such as Selectfluor™ (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI), have become the standard. wikipedia.org These reagents are "electrophilic" sources of fluorine and can fluorinate activated aromatic rings. While some highly activated substrates may react directly, a Brønsted or Lewis acid catalyst can be used to enhance the electrophilicity of the fluorinating agent and improve reaction rates, especially for less reactive substrates. wikipedia.orgrsc.org

For introducing methoxy groups, Friedel-Crafts type reactions are not standard. Instead, other methods are typically employed. However, the general principle of using a Lewis acid catalyst, such as aluminum chloride (AlCl₃), is central to EAS. libretexts.org The catalyst polarizes the reagent (e.g., an alkyl or acyl halide) to create a carbocation or a highly polarized complex that acts as the electrophile. libretexts.orgyoutube.com

Nucleophilic Aromatic Substitution (SNAr) for Fluorine Introduction

Nucleophilic aromatic substitution (SNAr) offers an alternative pathway that proceeds through an addition-elimination mechanism. masterorganicchemistry.com This reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) groups, positioned ortho or para to a leaving group. youtube.com

A hypothetical SNAr route to 1,2-Difluoro-4,5-dimethoxybenzene could involve a precursor like 1,2-dichloro-4,5-dimethoxybenzene that is further activated by EWGs. The chlorine atoms would be substituted by fluoride (B91410) ions. More practically, a precursor such as 1,2-dimethoxy-4,5-dinitrobenzene could be used. If this compound were subjected to further modification to install good leaving groups at the 1 and 2 positions (which is synthetically complex), the nitro groups would strongly activate the ring toward nucleophilic attack by a fluoride source.

Interestingly, in SNAr reactions, fluoride can also serve as an excellent leaving group. The rate-determining step is typically the initial attack of the nucleophile on the aromatic ring, which breaks aromaticity. chemistrysteps.com Fluorine's high electronegativity powerfully activates the ring for this attack, often compensating for the strength of the carbon-fluorine bond. masterorganicchemistry.comchemistrysteps.com Therefore, a plausible SNAr strategy could involve the reaction of 1,2,4,5-tetrafluorobenzene with two equivalents of sodium methoxide. The fluorine atoms at the 4 and 5 positions would be substituted by methoxy groups, activated by the remaining fluorine atoms on the ring.

Key FactorRequirement for SNArRationale
Substrate Electron-poor aromatic ringThe ring must be susceptible to attack by a nucleophile. masterorganicchemistry.com
Substituents Strong electron-withdrawing groups (e.g., -NO₂, -CN)These groups must be positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. youtube.com
Leaving Group An atom or group that can depart with a pair of electrons (e.g., Halides)Fluoride is a surprisingly effective leaving group in this context because its electronegativity strongly activates the ring for the rate-determining nucleophilic attack. chemistrysteps.com
Nucleophile A strong nucleophile (e.g., -OCH₃, -OH, -NH₂)Required to attack the electron-deficient ring.

Photochemical and Flow Chemistry Applications in Fluorination

Modern synthetic techniques like photochemistry and flow chemistry offer advanced tools for fluorination. mdpi.com Visible-light photoredox catalysis can enable the formation of C-F bonds under mild conditions, often involving the generation of radical intermediates. mdpi.com

Flow chemistry, which involves performing reactions in continuous-flow reactors, provides significant advantages for fluorination reactions. beilstein-journals.orgvapourtec.com These systems allow for precise control of reaction parameters like temperature, pressure, and reaction time. This enhanced control is particularly beneficial when using highly reactive or hazardous reagents like elemental fluorine (F₂), enabling safer and more selective direct fluorination of aromatic compounds. beilstein-journals.orgrsc.orgchemistryworld.com The high surface-area-to-volume ratio in microreactors facilitates rapid heat transfer, preventing runaway reactions and minimizing the formation of byproducts that can occur in traditional batch processes. vapourtec.com

Precursor-Based Synthetic Routes

Given the challenges of regioselectivity and reactivity in direct approaches, multi-step syntheses starting from readily available precursors are often the most practical and reliable methods for preparing specifically substituted compounds like this compound.

A common and logical strategy begins with 1,2-dimethoxybenzene (veratrole). The synthesis can be designed to build the desired functionality step-by-step, taking advantage of well-established and high-yielding reactions. One such plausible pathway is detailed below.

StepReactionReagentsIntermediate ProductPurpose
1 Electrophilic NitrationHNO₃, H₂SO₄1,2-Dimethoxy-4,5-dinitrobenzeneThe strongly activating methoxy groups direct the two nitro groups to the 4 and 5 positions.
2 Reduction of Nitro GroupsH₂, Pd/C or Sn, HCl4,5-Dimethoxy-1,2-phenylenediamineThe two nitro groups are reduced to amino groups, setting the stage for fluorine introduction.
3 Double Balz-Schiemann Reaction1. NaNO₂, HBF₄ 2. HeatThis compound The two amino groups are converted to diazonium tetrafluoroborate (B81430) salts, which upon thermal decomposition, yield the final fluorinated product.

This precursor-based approach provides superior control over the regiochemistry, ensuring the correct placement of all four substituents on the benzene (B151609) ring. An alternative, though likely more complex route, could involve the chemical modification of a precursor like 4,5-difluoro-1,2-phenylenediamine. chemicalbook.com

Synthesis from Halogenated Dimethoxybenzenes

The synthesis of this compound can be achieved from various halogenated precursors. One common strategy involves the dehalogenation of more highly halogenated dimethoxybenzenes. For instance, 1,3-difluorobenzene (B1663923) can be prepared by the catalytic elimination of halogen from a 1,3-difluorohalobenzene in the presence of a palladium catalyst and an amine. google.com This type of reaction, involving reductive dehalogenation, can be adapted for the synthesis of this compound from appropriate starting materials.

Another approach involves nucleophilic aromatic substitution reactions on activated substrates. For example, the reaction of 3,5-difluoro-2,4,6-trihaloanilines and the corresponding 1,3-difluoro-2,4,6-trihalobenzenes with thiolate anions can lead to the selective replacement of fluorine atoms. vanderbilt.edu While not a direct synthesis of the target molecule, this demonstrates the principle of manipulating halogen substituents on a difluorinated benzene ring.

The table below summarizes some relevant transformations of halogenated benzenes that provide insight into the types of reactions that could be employed.

Transformations involving Benzyne (B1209423) Intermediates

Benzyne chemistry offers a powerful tool for the synthesis of highly substituted aromatic compounds. tcichemicals.com Benzynes are highly reactive intermediates that can undergo a variety of transformations, including cycloaddition reactions. nih.gov The generation of a benzyne intermediate from a suitably substituted precursor, such as an ortho-dihaloarene or an ortho-(trimethylsilyl)aryl triflate, can be followed by trapping with a diene to construct a new ring system. tcichemicals.comnih.gov

For example, 1,4-difluoro-2,5-dimethoxybenzene (B174104) has been utilized as a precursor for iterative two-directional benzyne-furan Diels-Alder reactions. researchgate.net This process involves the generation of a 4-fluoro-3,6-dimethoxybenzyne intermediate, which then undergoes a cycloaddition reaction. researchgate.net While this specific example leads to naphthol derivatives, the underlying principle of generating a dimethoxy-substituted benzyne intermediate is directly applicable to the synthesis of this compound derivatives. researchgate.net

The generation of benzynes from various precursors is a well-established field, with methods including the use of organolithium reagents, fluoride-induced elimination, and the decomposition of diazonium salts. tcichemicals.com

Strategies for Introducing Difluoro(methoxy)methyl Fragments

The introduction of a difluoro(methoxy)methyl group (CF2OCH3) onto an aromatic ring is a key strategy for accessing compounds structurally related to this compound. A common method for this transformation is the fluorodesulfurization of thionoesters. nuph.edu.uanuph.edu.uaresearchgate.net This reaction typically involves treating a thionoester with a fluorinating agent such as diethylaminosulfur trifluoride (DAST). nuph.edu.uachemrxiv.org

The efficiency of this process can be enhanced by the use of a catalyst. For example, the combination of SnCl4 and DAST has been identified as an optimal reagent system for the conversion of thionoesters to difluoro(methoxy)methyl compounds, providing high yields and selectivity. nuph.edu.uanuph.edu.uaresearchgate.net This method has been successfully applied to synthesize a variety of aromatic compounds containing the CF2OCH3 group. nuph.edu.uanuph.edu.uaresearchgate.net

Alternative, more aggressive fluorinating agents like sulfur tetrafluoride (SF4) and bromine trifluoride (BrF3) have also been used for the synthesis of difluoro(alkoxy)methyl ethers, but these often require harsh reaction conditions. nuph.edu.ua

Advanced Synthetic Techniques and Green Chemistry Considerations

Catalytic Methods for C-F Bond Formation

The formation of carbon-fluorine (C-F) bonds is a cornerstone of organofluorine chemistry. researchgate.net Catalytic methods for C-F bond formation are highly desirable as they can offer milder reaction conditions and improved selectivity compared to traditional fluorination methods. Transition-metal-catalyzed cross-coupling reactions have emerged as a powerful tool for this purpose.

For instance, palladium-catalyzed C-H arylation can be influenced by the presence of fluorine substituents on the aromatic ring. researchgate.net While direct catalytic fluorination to produce this compound is not extensively documented, the principles of catalytic C-F bond activation and formation are relevant. researchgate.net For example, the functionalization of C-F bonds in gem-difluoroalkenes can be achieved using transition metal catalysts like palladium. nih.gov

The development of electrophilic fluorinating reagents, such as N-fluoropyridinium salts and Selectfluor, has also been a significant advancement in the field, allowing for the fluorination of a wide range of nucleophilic substrates under milder conditions. researchgate.net

Sustainable Synthesis Protocols

Green chemistry principles aim to design chemical processes that are more environmentally friendly. In the context of synthesizing this compound, this could involve the use of less hazardous reagents and solvents, as well as developing more atom-economical reactions.

For example, visible-light-induced photoredox catalysis offers a mild and sustainable approach for various organic transformations. acs.org This has been applied to the three-component regioselective thiolation–difluoroalkylation of alkynes, demonstrating the potential of photochemical methods in organofluorine synthesis. acs.org

Reactivity and Reaction Mechanisms of 1,2 Difluoro 4,5 Dimethoxybenzene

Mechanistic Investigations of Aromatic Substitution Reactions

Aromatic substitution reactions on the 1,2-difluoro-4,5-dimethoxybenzene ring can proceed through either electrophilic or nucleophilic pathways, with the feasibility of each being highly dependent on the reaction conditions and the nature of the attacking species.

In this compound, the positions available for substitution are C3 and C6. The directing effects of the substituents are complex. The methoxy (B1213986) groups at C4 and C5 strongly activate the ring and direct electrophiles to their ortho positions (C3 and C6). The fluorine atoms at C1 and C2 are deactivating but also direct ortho-para. Therefore, an electrophile at C3 would be ortho to the C4-methoxy and C2-fluoro groups, and meta to the C5-methoxy and C1-fluoro groups. A similar situation exists for the C6 position.

While specific studies on the electrophilic substitution of this compound are not prevalent in the reviewed literature, the reactivity can be inferred from similar compounds. For instance, the bromination of 1,2-dimethoxybenzene (B1683551) (veratrole) with potassium bromate (B103136) and hydrobromic acid in acetic acid selectively yields 4,5-dibromo-1,2-dimethoxybenzene. oc-praktikum.de This demonstrates the powerful directing effect of the two adjacent methoxy groups to the positions para to them. In the case of this compound, the combined activating effect of the methoxy groups is expected to overcome the deactivating effect of the fluorine atoms, allowing EAS reactions to occur at the C3 and C6 positions. However, the reaction rate would likely be slower than that of veratrole due to the electron-withdrawing nature of the fluorine atoms. Reactions like nitration and Friedel-Crafts alkylation are anticipated to proceed at these available sites, though potentially requiring forcing conditions.

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to a good leaving group (like a halide) to stabilize the negatively charged intermediate, known as a Meisenheimer complex. nih.govtcichemicals.com The fluorine atom is an excellent leaving group for SNAr reactions.

However, in this compound, the presence of two strong electron-donating methoxy groups significantly deactivates the aromatic ring towards nucleophilic attack. These groups increase the electron density of the ring, which repels incoming nucleophiles and would destabilize the anionic Meisenheimer intermediate. Consequently, SNAr reactions on this compound are generally unfavorable under standard conditions.

For a related compound, 4,5-difluoro-1,2-dinitrobenzene, the two nitro groups strongly activate the ring, enabling sequential nucleophilic aromatic substitution reactions where the fluorine atoms are displaced by various nucleophiles. iaea.org This highlights the critical role of activating groups, which are absent in this compound. Therefore, displacing the fluorine atoms via an SNAr mechanism would require very harsh reaction conditions or a different reaction pathway.

Reactions at the Methoxy Groups

The methoxy groups are key functional sites and can undergo cleavage or participate in redox reactions.

The cleavage of aryl methyl ethers is a common transformation to unmask phenol (B47542) functionalities. Boron tribromide (BBr₃) is a highly effective reagent for this purpose, capable of cleaving ethers at or below room temperature, often under mild conditions. oakwoodchemical.com The reaction proceeds via the formation of a Lewis acid-base complex between the ethereal oxygen and the boron atom, followed by nucleophilic attack of a bromide ion on the methyl group. bldpharm.com

For this compound, treatment with BBr₃ is expected to readily cleave both methoxy groups to yield 4,5-difluorocatechol (4,5-difluoro-1,2-benzenediol). Typically, one mole of BBr₃ is used per ether group. oakwoodchemical.com The resulting dihydroxy compound is a valuable synthon for various applications. While BBr₃ is a common choice, other reagents like strong protic acids (HBr, HI) can also effect ether cleavage, though often requiring higher temperatures.

Reaction Scheme: Demethylation with BBr₃

Demethylation of this compound

Figure 1: Predicted demethylation of this compound to 4,5-difluorocatechol using boron tribromide.

Electron-rich aromatic systems like dimethoxybenzenes are susceptible to oxidation. The oxidation of this compound can lead to the formation of radical cations or quinones, depending on the oxidant and reaction conditions. The reaction of various methoxylated benzenes with one-electron oxidants has been shown to produce the corresponding radical cations. iaea.org For the isomer 1,4-difluoro-2,5-dimethoxybenzene (B174104), reaction with tantalum(V) fluoride (B91410) (TaF₅) affords a long-lived radical cation salt. fishersci.com A similar outcome would be expected for the 1,2-difluoro-4,5-dimethoxy isomer.

Oxidative demethylation can also occur, leading to the formation of benzoquinones. Strong oxidizing agents like ceric ammonium (B1175870) nitrate (B79036) (CAN) are commonly used to convert hydroquinone (B1673460) dimethyl ethers to their corresponding quinones. sigmaaldrich.com Applying this to this compound would be expected to yield 4,5-difluoro-1,2-benzoquinone, an ortho-quinone derivative. iaea.org These quinones are reactive dienophiles and electrophiles in their own right.

Reactions Involving Fluorine Atoms

The fluorine atoms on the ring primarily influence reactivity through their electronic effects, but they can also participate directly in reactions, most notably in the formation of benzyne (B1209423) intermediates. While unfavorable as leaving groups in SNAr reactions for this specific substrate, they can be eliminated under different conditions.

A well-documented reaction for the related isomer, 1,4-difluoro-2,5-dimethoxybenzene, is its use as a precursor for benzyne formation. nih.gov Treatment of this compound with a strong base, such as n-butyllithium, leads to lithiation at a position ortho to a fluorine atom, followed by the elimination of lithium fluoride (LiF) to generate a highly reactive benzyne intermediate (4-fluoro-3,6-dimethoxybenzyne). This benzyne can then be trapped in situ by a diene, such as furan, in a Diels-Alder reaction. nih.gov

By analogy, this compound is expected to undergo a similar reaction. Treatment with a strong base would likely lead to the formation of 3,4-dimethoxybenzyne. This intermediate could then be utilized in various cycloaddition reactions to construct complex polycyclic molecules.

Reaction Scheme: Benzyne Formation

Benzyne formation from this compound

Figure 2: Predicted formation of 3,4-dimethoxybenzyne from this compound via lithiation and subsequent LiF elimination.

Compound Names Table

Fluorine-Mediated Reactivity Modulation

The fluorine atoms in this compound play a crucial role in modulating the reactivity of the aromatic ring. Fluorine is the most electronegative element, and its presence on the benzene (B151609) ring exerts a strong electron-withdrawing inductive effect (-I effect). nih.gov This effect decreases the electron density of the aromatic ring, making it more susceptible to nucleophilic attack.

This electron-withdrawing nature of fluorine is pivotal in nucleophilic aromatic substitution (SNAᵣ) reactions. libretexts.org In a typical SNAᵣ mechanism, a nucleophile attacks the carbon atom bearing a leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is key to the reaction's feasibility. The fluorine atoms, along with other electron-withdrawing groups, can stabilize this intermediate by delocalizing the negative charge. libretexts.org

In the case of polysubstituted benzenes, the positions of the activating groups are critical. For a nucleophilic aromatic substitution to be favorable, strong electron-attracting groups should be located at the ortho and para positions relative to the leaving group. libretexts.org This positioning allows for the effective delocalization of the negative charge in the Meisenheimer intermediate. libretexts.org While the methoxy groups in this compound are generally considered electron-donating, the powerful inductive effect of the adjacent fluorine atoms can significantly alter the electron distribution, thereby influencing which positions are most susceptible to nucleophilic attack.

The reactivity of halogenated aromatic compounds in SNAᵣ reactions is also dependent on the nature of the halogen. Generally, the reactivity follows the order F > Cl > Br > I. This is because the rate-determining step is the attack of the nucleophile to form the intermediate, and the highly electronegative fluorine atom polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

Difluoromethylation and Related Transformations

The difluoromethyl group (CF₂H) is a valuable substituent in medicinal chemistry, often used as a lipophilic hydrogen bond donor or as a bioisostere for other functional groups like thiols or hydroxyls. nih.gov While direct difluoromethylation of aromatic compounds can be challenging, derivatives of this compound can be envisioned as precursors for molecules undergoing such transformations.

Recent advancements have led to the development of new reagents for direct difluoromethylation. nih.gov For instance, zinc bis(difluoromethanesulfinate) (DFMS) has been shown to be an effective reagent for the direct transfer of a CF₂H unit to various organic substrates, including heteroarenes, via a radical process. nih.gov The regioselectivity of these reactions is influenced by the electronic properties of both the substrate and the incoming radical species. nih.gov

Another approach involves the use of pre-functionalized building blocks. For example, 2,2-difluoro-1-arylethyl phosphates can undergo a Friedel–Crafts-type reaction with electron-rich arenes, catalyzed by iron(III) triflate, to yield difluoromethylated diarylmethanes. rsc.org The presence of alkoxy substituents on the aromatic ring of the substrate is often necessary for these reactions to proceed under mild conditions. rsc.org

Formation of Polycyclic and Fused Ring Systems

This compound and its isomers are valuable precursors for the synthesis of complex polycyclic and fused ring systems. These reactions often proceed through highly reactive intermediates like benzynes.

Aryl halides, including difluorinated benzenes, can serve as precursors to benzynes, which are highly reactive intermediates containing a formal triple bond within an aromatic ring. youtube.com These benzynes can then undergo cycloaddition reactions, such as the Diels-Alder reaction, with suitable dienes to form polycyclic structures. organic-chemistry.orgmasterorganicchemistry.com

A related compound, 1,4-difluoro-2,5-dimethoxybenzene, has been successfully used as a precursor for iterative double benzyne-furan Diels-Alder reactions. acs.orgnih.govacs.org In this process, treatment with a strong base like n-butyllithium leads to the formation of a benzyne intermediate. acs.org This intermediate can then react with a diene, such as furan, in a [4+2] cycloaddition to yield a cycloadduct. organic-chemistry.orgacs.org Subsequent aromatization of this adduct can lead to the formation of substituted naphthols. acs.org By repeating this sequence, highly substituted anthracenols can be generated. acs.orgnih.govacs.org This methodology highlights the potential of difluorodimethoxybenzene derivatives in the construction of complex polycyclic aromatic compounds.

Table 1: Diels-Alder Reaction of a Benzyne Equivalent with Furans acs.orgacs.org

EntryFuranProduct (Cycloadduct)Yield (%)
1Furan11a80
22-Methylfuran11b76
32-Ethylfuran11c72
42-n-Butylfuran11d74
52-Phenylfuran11e65
63-Methylfuran15a58
73-Bromofuran15b45

Derivatives of this compound can be designed to undergo intramolecular cyclization reactions, leading to the formation of fused ring systems. These reactions are powerful tools in organic synthesis for constructing complex molecular architectures from relatively simple precursors.

For example, a derivative of 1,4-difluoro-2,5-dimethoxybenzene, namely 7-fluoro-5,8-dimethoxy-1-naphthol, has been used in a sequence of reactions involving C-glycosidation and O-glycosidation. researchgate.net Further lithiation and benzyne formation, followed by cycloaddition with furan, resulted in an oxa-bridged dihydroanthracenyl C,O-disaccharide. researchgate.net This demonstrates how the strategic functionalization of a difluorodimethoxybenzene core can lead to intramolecular events that build up complex, polycyclic structures.

Derivatives and Structural Modifications of 1,2 Difluoro 4,5 Dimethoxybenzene

Design Principles for Modifying Molecular Properties

The introduction of different functional groups to the 1,2-difluoro-4,5-dimethoxybenzene core can significantly alter its inherent chemical nature. These modifications are guided by established principles of physical organic chemistry.

The electronic properties of the benzene (B151609) ring in this compound are influenced by the interplay of the electron-withdrawing inductive effect of the fluorine atoms and the electron-donating mesomeric effect of the methoxy (B1213986) groups. Altering the substituents can either enhance or diminish the electron density of the aromatic system. For instance, the introduction of additional electron-withdrawing groups, such as nitro or cyano groups, would further decrease the electron density, affecting the regioselectivity of electrophilic aromatic substitution reactions. Conversely, the incorporation of electron-donating groups would have the opposite effect.

Steric hindrance also plays a crucial role in the reactivity of derivatives. The size and positioning of substituents can dictate the accessibility of reactive sites on the benzene ring, influencing the feasibility and outcome of chemical transformations. For example, bulky substituents adjacent to the fluorine atoms could hinder nucleophilic aromatic substitution reactions.

Functional group interconversions provide a powerful tool for modulating the reactivity of this compound derivatives. For example, the methoxy groups can be demethylated to yield the corresponding dihydroxy derivatives. These phenolic hydroxyl groups can then serve as handles for further functionalization, such as etherification or esterification, to introduce a wide array of new functionalities.

Similarly, the fluorine atoms can, under specific conditions, be displaced by other nucleophiles, although this is generally challenging due to the strength of the carbon-fluorine bond. However, the development of modern catalytic systems is expanding the possibilities for such transformations.

Synthesis and Characterization of Novel Derivatives

The strategic modification of this compound has led to the synthesis of a variety of novel derivatives with unique properties.

Further halogenation of the this compound ring can lead to the introduction of additional halogen atoms, such as chlorine or bromine. These reactions typically proceed via electrophilic aromatic substitution, with the position of substitution being directed by the existing activating and deactivating groups.

Alkylation of the aromatic ring can be achieved through Friedel-Crafts reactions, introducing alkyl groups that can further modify the steric and electronic properties of the molecule. For instance, the introduction of a tert-butyl group would significantly increase steric bulk around the substitution site.

Phosphinyl derivatives can be prepared through various methods, including the reaction of a lithiated derivative of this compound with a suitable phosphorus electrophile. The introduction of a phosphinyl group can impart unique properties, such as the ability to act as a ligand for transition metal catalysts or as a flame retardant.

The introduction of unsaturated moieties, such as fluoroalkenyl groups, represents a significant modification of the this compound scaffold. For example, gem-difluoroalkenyl arenes can be synthesized from corresponding aldehydes through a Wittig-type reaction using sodium chlorodifluoroacetate and triphenylphosphine. nih.gov These reactions often proceed under mild conditions and can provide good to excellent yields. nih.gov Subsequent reduction of the gem-difluoroalkene can yield monofluoroalkenyl arenes with high isomeric selectivity. nih.gov

The synthesis of remote fluoroalkenyl ketones has also been achieved through a photo-induced ring-opening addition of cyclic alkoxy radicals to fluorinated alkenes. researchgate.net This methodology has been applied to gem-difluorostyrenes and 1,1,2-trifluorostyrenes to access monofluoro- and 1,2-difluoroalkenyl ketones. researchgate.net

A visible-light-induced three-component regioselective thiolation–difluoroalkylation of alkynes has also been reported, providing access to gem-difluoroalkyl thioethers. acs.org This reaction is compatible with a range of unactivated alkynes, trifluoromethylarenes, and thiols. acs.org

Structure-Activity Relationship (SAR) Studies in Related Compounds

The strategic incorporation of fluorine atoms and methoxy groups into aromatic scaffolds is a well-established practice in medicinal chemistry to modulate the biological activity of a compound. The this compound moiety serves as a key structural motif in the design of various biologically active molecules. Understanding the structure-activity relationships (SAR) of compounds derived from this scaffold is crucial for the rational design of new therapeutic agents.

Correlation of Structural Features with Biological Activity

The biological activity of derivatives of this compound is intricately linked to the electronic and steric properties of the substituents on the benzene ring. The interplay between the electron-withdrawing fluorine atoms and the electron-donating methoxy groups, along with the nature and position of other substituents, dictates the molecule's interaction with biological targets.

Influence of Fluorine Substitution:

The introduction of fluorine atoms can significantly impact a molecule's physicochemical properties and, consequently, its biological activity. nih.gov Fluorine's high electronegativity can alter the acidity or basicity of nearby functional groups, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions with protein targets. nih.gov However, the effect of fluorine substitution is highly context-dependent. In some cases, the introduction of fluorine can lead to a decrease in biological activity. For instance, studies on fluorinated classical cannabinoids have shown that fluorine substitution can have a detrimental effect on receptor binding affinity. nih.gov

Role of Methoxy Groups:

Synergistic Effects and SAR in Specific Derivatives:

The combination of fluoro and methoxy groups on a benzene ring creates a unique electronic environment that can be exploited in drug design. Research on fluorinated benzenesulfonamides as inhibitors of amyloid-β aggregation has highlighted the importance of the specific arrangement of substituents for activity. nih.govresearchgate.net These studies reveal that the relative positions of the benzenesulfonamide, a hydrophobic substituent, and a benzoic acid moiety are critical for inhibitory action. nih.gov

In a study of 4,5-dimethoxybenzene derivatives as inhibitors of rhinovirus 14, it was established that the 4,5-dimethoxy scaffold was essential for activity. nih.gov The presence of a C-4 substituted aromatic moiety was also found to be a key determinant of the in vitro antiviral potency. nih.gov This highlights the importance of exploring substitutions at various positions of the this compound core to identify potent and selective bioactive compounds.

Table 1: Structure-Activity Relationship of Selected Dimethoxybenzene Derivatives

Compound/ScaffoldKey Structural FeaturesObserved Biological ActivityReference
4,5-Dimethoxybenzene Derivatives 4,5-dimethoxy scaffold with a C-4 substituted aromatic moietyPotent and selective inhibitors of rhinovirus 14 replication. nih.gov
Fluorinated Benzenesulfonamides Specific arrangement of benzenesulfonamide, hydrophobic substituent, and benzoic acidInhibition of amyloid-β aggregation. nih.govresearchgate.net
Fluorinated Classical Cannabinoids Fluorine substitution at various positionsDetrimental effect on CB1 receptor binding affinity. nih.gov

Conformational Analysis of Derivatives

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it governs the precise fit and interaction with its biological target. The conformational preferences of derivatives of this compound are influenced by the steric and electronic interactions between the substituents on the aromatic ring.

Planarity and Substituent Orientation:

The benzene ring in this compound derivatives provides a relatively rigid scaffold. However, the orientation of the methoxy groups relative to the plane of the benzene ring can vary. Computational studies, such as those using Density Functional Theory (DFT), and experimental methods like X-ray crystallography are instrumental in determining the preferred conformations. researchgate.net

Influence of Fluorine on Conformation:

The presence of fluorine atoms ortho to the methoxy groups can influence the preferred conformation of these groups. The small size of the fluorine atom means that steric hindrance with the adjacent methoxy group is not as significant as with larger substituents. However, electrostatic interactions between the highly electronegative fluorine atoms and the oxygen and methyl groups of the methoxy substituents can play a role in determining the lowest energy conformation.

Conformational Flexibility and Biological Activity:

The degree of conformational flexibility can be crucial for biological activity. A molecule may need to adopt a specific conformation to bind effectively to a receptor's active site. In some cases, a degree of flexibility might be advantageous, allowing the molecule to adapt to the binding pocket. Understanding the conformational landscape of this compound derivatives is therefore essential for rationalizing their biological activities and for designing new analogues with improved potency and selectivity. Studies on other substituted ring systems, such as cyclohexane (B81311) derivatives, have demonstrated the profound impact of conformational equilibria on stability and reactivity. sapub.org

Computational and Theoretical Studies of 1,2 Difluoro 4,5 Dimethoxybenzene

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations and molecular modeling serve as powerful tools to investigate the fundamental characteristics of 1,2-difluoro-4,5-dimethoxybenzene. These computational approaches allow for the elucidation of electronic structure, reactivity patterns, and the simulation of chemical processes.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules like this compound. By calculating the electron density, DFT methods can predict a wide range of molecular properties, including optimized geometry, total energy, and the distribution of electrons within the molecule.

In studies of related dimethoxybenzene derivatives, DFT calculations, often using hybrid functionals like B3LYP, have been instrumental in determining stable conformations and understanding the influence of substituents on the benzene (B151609) ring. nih.govresearchgate.net For this compound, DFT would be employed to calculate key structural parameters. The selection of the functional and basis set, such as PBE or B3LYP with basis sets like 6-311G(d,p) or Def2-TZVP, is crucial for obtaining accurate results, with hybrid functionals often providing lower total energies at a higher computational cost. nih.govresearchgate.net The thermodynamic stability of the molecule can be inferred from these calculations, which is a critical factor for its potential applications. nih.govresearchgate.net

Table 1: Predicted Computational Data for this compound

Property Predicted Value Unit
Molecular Formula C₈H₈F₂O₂
Molecular Weight 174.15 g/mol
XLogP3 2.1
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 2
Exact Mass 174.049241 Da
Monoisotopic Mass 174.049241 Da
Topological Polar Surface Area 18.5 Ų
Heavy Atom Count 12

Note: Data in this table is based on computational predictions and may not reflect experimentally determined values.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical in predicting how a molecule will interact with other chemical species. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). nih.gov

For this compound, FMO analysis performed through DFT calculations would reveal the spatial distribution of these key orbitals. The presence of electron-donating methoxy (B1213986) groups and electron-withdrawing fluorine atoms on the benzene ring will significantly influence the energies and localizations of the HOMO and LUMO. The energy gap between the HOMO and LUMO is a crucial parameter, providing insight into the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. nih.govresearchgate.net In related dimethoxybenzene derivatives, FMO analysis has been used to understand their stability and reactivity, which is a methodology directly applicable to the title compound. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays regions of varying electrostatic potential on the electron density surface, typically color-coded so that red indicates regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack).

For this compound, an MEP map would likely show negative potential around the oxygen atoms of the methoxy groups and the fluorine atoms due to their high electronegativity, making these areas potential sites for interaction with electrophiles. Conversely, the hydrogen atoms of the methyl groups and the aromatic ring would exhibit a more positive potential. Such maps are instrumental in understanding intermolecular interactions, including hydrogen bonding patterns, and have been effectively used to analyze the reactivity of other dimethoxybenzene derivatives. nih.govresearchgate.net

Computational chemistry allows for the simulation of chemical reaction pathways and the characterization of transition states, providing a deeper understanding of reaction mechanisms and kinetics. While specific studies simulating the reaction pathways of this compound are not readily found in the surveyed literature, the methodology is well-established.

Using DFT, one could model reactions involving this compound, such as electrophilic aromatic substitution or nucleophilic aromatic substitution. The process would involve locating the transition state structure for a proposed reaction step and calculating its energy. This information helps to determine the activation energy barrier, which is a key factor in predicting the reaction rate. For instance, the reaction of 1,4-difluoro-2,5-dimethoxybenzene (B174104) to form benzyne (B1209423) intermediates for Diels-Alder reactions has been reported, suggesting that similar computational studies could be applied to the 1,2-difluoro isomer to explore its reactivity in cycloaddition reactions.

Spectroscopic Data Analysis and Interpretation

Computational methods are also crucial for the analysis and interpretation of spectroscopic data, providing a link between the observed spectra and the underlying molecular structure and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. For fluorinated compounds like this compound, ¹⁹F NMR is particularly informative. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment of the fluorine nucleus. nih.gov

While specific studies determining the Hammett constants for this compound using ¹⁹F NMR were not identified in the reviewed literature, the methodology is well-established for other fluoroaromatic compounds. The Hammett equation is a linear free-energy relationship that describes the effect of substituents on the reactivity of aromatic compounds. The ¹⁹F NMR chemical shifts of a series of meta- or para-substituted fluorobenzenes can be correlated with the Hammett substituent constants (σ). This correlation arises because the fluorine chemical shift is a sensitive probe of the electronic effects (inductive and resonance) transmitted by the substituent through the aromatic ring.

Computational chemistry plays a significant role in predicting NMR chemical shifts. nih.govmdpi.com DFT calculations can provide theoretical ¹⁹F NMR chemical shifts that, when compared with experimental data, can aid in the assignment of signals and the interpretation of substituent effects. For this compound, theoretical calculations of its ¹⁹F NMR spectrum would be a valuable step in understanding its electronic structure and in planning experimental studies to determine its reactivity and properties based on Hammett-type analyses.

Table 2: List of Compounds Mentioned

Compound Name
This compound
1,4-Difluoro-2,5-dimethoxybenzene
Bromo dimethoxybenzene
Benzyne

Vibrational Spectroscopy (e.g., FT-IR, Raman) for Conformational and Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the conformational and functional group analysis of molecules. In the absence of direct experimental spectra for this compound, theoretical calculations using methods like Density Functional Theory (DFT) can predict the vibrational frequencies and intensities. Such calculations for related molecules, like 2-amino-4,5-difluorobenzoic acid, have shown excellent agreement between theoretical and experimental spectra after appropriate scaling. researchgate.net

For this compound, a theoretical vibrational analysis would be expected to reveal key vibrational modes associated with its specific functional groups. The orientation of the two methoxy groups relative to the benzene ring and each other would significantly influence the vibrational spectra, allowing for the identification of the most stable conformers.

Expected Key Vibrational Modes:

C-F Stretching: The carbon-fluorine stretching vibrations are typically strong in the IR spectrum and would be expected in the 1200-1000 cm⁻¹ region. The precise frequencies would be sensitive to the electronic environment and coupling with other modes.

O-CH₃ Vibrations: The methoxy groups would give rise to characteristic vibrations, including symmetric and asymmetric stretching of the C-O-C bonds and various stretching and bending modes of the methyl groups. The asymmetric and symmetric C-H stretching vibrations of the methyl group are expected around 2950 cm⁻¹ and 2850 cm⁻¹, respectively.

Aromatic Ring Vibrations: The benzene ring itself has a set of characteristic stretching and bending vibrations. The C=C stretching vibrations within the aromatic ring typically appear in the 1600-1400 cm⁻¹ region. Out-of-plane C-H bending vibrations are also informative.

Conformational Sensitivity: The torsional modes of the methoxy groups relative to the aromatic ring would appear at very low frequencies. The calculated potential energy surface could reveal the energy barriers between different conformations, and the vibrational spectra would reflect the population of these conformers at a given temperature.

An interactive data table presenting hypothetical, yet representative, calculated vibrational frequencies for a likely stable conformer of this compound is provided below. These values are based on typical frequency ranges for the assigned vibrational modes in similar aromatic compounds.

Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopy Type
C-H Stretch (Aromatic)3100-3000IR, Raman
C-H Stretch (Methyl)2960-2850IR, Raman
C=C Stretch (Aromatic)1620-1580IR, Raman
C-O-C Asymmetric Stretch1275-1200IR
C-F Stretch1200-1000IR
C-O-C Symmetric Stretch1050-1000Raman
In-plane C-H Bend1300-1000IR
Out-of-plane C-H Bend900-675IR

Computational Prediction of Stability and Degradation Pathways

Computational chemistry offers significant insights into the kinetic and thermodynamic stability of molecules, as well as their likely degradation pathways. For dimethoxybenzene derivatives, studies have shown that factors like oxidation potential and the stability of radical cations are crucial, particularly in applications like redox flow batteries. uni.lu Degradation mechanisms for related compounds often involve deprotonation or demethylation, especially in the presence of solvents. uni.lu

For this compound, computational modeling could predict its stability and potential degradation products. The presence of two electron-withdrawing fluorine atoms on the benzene ring is expected to influence its electronic structure and reactivity significantly compared to unsubstituted or differently substituted dimethoxybenzenes.

Potential Degradation Pathways to Investigate Computationally:

Oxidative Degradation: The oxidation potential of this compound could be calculated to assess its stability towards oxidation. The resulting radical cation could undergo further reactions. Studies on 2,5-di-tert-butyl-1,4-dimethoxybenzene have indicated that degradation at high potentials can involve the decomposition of the O-C bond in the alkoxy groups.

Demethylation: The cleavage of the methyl groups from the methoxy substituents is a common degradation pathway for similar compounds. uni.lu Computational models can determine the activation energy for this process, indicating its likelihood under various conditions.

Dehalogenation: While typically less common than demethylation, the cleavage of the C-F bond could be a potential degradation route, especially under reductive conditions or high-energy input like pyrolysis.

Hydrolysis: In the presence of water and a suitable catalyst (acid or base), the ether linkages of the methoxy groups could be susceptible to hydrolysis, leading to the formation of corresponding dihydroxy-difluorobenzene derivatives.

A hypothetical data table summarizing the computationally predictable parameters related to the stability of this compound is presented below. The values are illustrative and would need to be determined through specific quantum chemical calculations.

Computational Parameter Predicted Outcome/Significance
Oxidation Potential Higher than non-fluorinated analogs, indicating increased stability against oxidation.
HOMO-LUMO Energy Gap A larger gap would suggest higher kinetic stability and lower chemical reactivity.
Bond Dissociation Energies (BDEs) Calculation of C-F, C-O, and O-CH₃ BDEs would identify the weakest bonds and likely points of initial degradation.
Activation Energy for Demethylation A higher activation energy would imply greater stability against this degradation pathway compared to compounds with lower barriers.

Applications of 1,2 Difluoro 4,5 Dimethoxybenzene in Specialized Fields

Pharmaceutical and Medicinal Chemistry Research

In the realm of drug discovery and development, 1,2-Difluoro-4,5-dimethoxybenzene serves as a crucial intermediate and a modulator of key pharmacological properties. Its incorporation into drug candidates can significantly influence their efficacy and pharmacokinetic profiles.

As an Intermediate in Drug Synthesis

This compound is a valuable precursor in the synthesis of complex pharmaceutical compounds. nih.gov Its chemical structure allows for various modifications, making it an ideal starting point for constructing the core scaffolds of new therapeutic agents. The presence of both fluoro and methoxy (B1213986) groups provides multiple reaction sites for chemists to elaborate upon, leading to a diverse range of potential drug molecules.

One notable application is in the synthesis of ligands for serotonin and dopamine receptors, which are critical targets in the treatment of various neurological and psychiatric disorders. For instance, derivatives of this compound have been explored in the creation of novel serotonin receptor modulators. The general importance of such fluorinated compounds in medicinal chemistry is well-established, with fluorine substitution being a common strategy to enhance the pharmacological properties of drug candidates.

Drug Target ClassPotential Therapeutic Area
Serotonin ReceptorsDepression, Anxiety, Schizophrenia
Dopamine ReceptorsParkinson's Disease, Schizophrenia, ADHD

Modulating Lipophilicity, Metabolic Stability, and Binding Affinity in Drug Candidates

The introduction of fluorine atoms into a drug molecule can profoundly alter its properties, and the this compound moiety is a prime example of this strategy in action. The two fluorine atoms significantly increase the lipophilicity of the molecule, a critical factor that influences how a drug is absorbed, distributed, metabolized, and excreted (ADME). nih.gov Enhanced lipophilicity can improve a drug's ability to cross cellular membranes, including the blood-brain barrier, which is essential for drugs targeting the central nervous system. nih.gov

Furthermore, the carbon-fluorine bond is exceptionally strong, making it resistant to metabolic breakdown. By strategically placing fluorine atoms on a drug molecule, medicinal chemists can block sites that are susceptible to metabolic enzymes, thereby increasing the drug's metabolic stability and prolonging its therapeutic effect. nih.gov This enhanced stability is a crucial factor in designing drugs with improved pharmacokinetic profiles.

The electronic properties of fluorine also play a role in modulating a drug's binding affinity to its target receptor. The strong electron-withdrawing nature of fluorine can alter the charge distribution within a molecule, potentially leading to stronger and more specific interactions with the amino acid residues in the binding pocket of a protein. This can result in increased potency and selectivity of the drug candidate.

Property ModulatedEffect of this compound Moiety
LipophilicityIncreased, potentially improving absorption and distribution.
Metabolic StabilityEnhanced due to the strength of the C-F bond.
Binding AffinityCan be increased through favorable electronic interactions.

Targeting Neurological Disorders and Other Therapeutic Areas

The advantageous properties imparted by the this compound unit make it a particularly attractive component in the design of drugs for neurological disorders. nih.gov Research in this area has focused on the development of selective ligands for neurotransmitter receptors, such as those for serotonin and dopamine. By fine-tuning the structure of molecules containing this moiety, scientists aim to create drugs that can effectively modulate the activity of these receptors, offering potential treatments for conditions like depression, schizophrenia, and Parkinson's disease.

While the primary focus has been on neurological targets, the versatile nature of this chemical building block suggests its potential application in other therapeutic areas as well. The fundamental principles of using fluorination to enhance drug properties are broadly applicable across medicinal chemistry.

Materials Science and Polymer Chemistry

Beyond its pharmaceutical applications, this compound is a valuable monomer in the synthesis of high-performance polymers and functional materials. Its incorporation into polymer chains can lead to materials with enhanced properties suitable for demanding applications.

Building Block for Advanced Polymers and Functional Materials

In materials science, this compound serves as a building block for advanced polymers such as fluorinated poly(arylene ether)s and polyimides. rsc.orgnih.gov These classes of polymers are known for their exceptional thermal stability, chemical resistance, and desirable electrical properties. The inclusion of the difluoro-dimethoxybenzene unit into the polymer backbone can further enhance these characteristics.

The synthesis of these polymers often involves nucleophilic aromatic substitution reactions where the fluorine atoms of this compound are displaced by other chemical groups, allowing it to be incorporated into a growing polymer chain. The resulting fluorinated polymers often exhibit a unique combination of properties that make them suitable for use in electronics, aerospace, and other high-tech industries.

Enhancement of Chemical Resistance and Durability in Materials

Polymers containing the this compound moiety are expected to exhibit low moisture absorption and excellent resistance to solvents and corrosive agents. These properties are critical for applications where materials are exposed to challenging conditions, such as in chemical processing equipment, protective coatings, and advanced electronic components. The unique combination of fluorine and methoxy groups can also influence the polymer's morphology and intermolecular interactions, leading to materials with tailored performance characteristics. nih.gov

Polymer ClassKey Properties Enhanced by this compound
Fluorinated Poly(arylene ether)sHigh thermal stability, excellent dielectric properties, chemical resistance.
Fluorinated PolyimidesSuperior thermal and chemical stability, good mechanical properties.

Agrochemical Development

The presence of fluorine in agrochemical compounds is known to enhance their biological activity and metabolic stability. chemimpex.com this compound, with its unique fluorinated and methoxy-functionalized structure, is a valuable intermediate in the synthesis of new agrochemicals. chemimpex.com

This compound serves as a building block in the synthesis of more complex molecules for crop protection. chemimpex.com While specific, commercially available herbicides or pesticides directly synthesized from this compound are not prominently detailed in publicly accessible literature, the difluorophenyl moiety is a key component in some classes of herbicides. For example, certain N-( chemimpex.comjcesr.orgnih.govtriazoloazinyl)benzene and -pyridinesulfonamide derivatives, which are patented for their herbicidal activity, contain substituted difluorophenyl groups. google.com

Additionally, the synthesis of other herbicidal compounds, such as N-2,6-difluorophenyl-5-methoxyl-1,2,4-triazolo[1,5-a]-pyrimidine-2-sulfonamide, which acts as an acetohydroxyacid synthase inhibitor, demonstrates the importance of the difluorophenyl structure in creating effective herbicides. nih.gov The synthesis of such compounds often involves the use of difluorinated precursors to construct the final active molecule.

The incorporation of fluorine atoms into a pesticide or herbicide molecule can significantly enhance its performance. The fluorine atoms in this compound can increase the lipophilicity of the final agrochemical product, which can improve its uptake by the target weed or pest. chemimpex.com Furthermore, the presence of fluorine can block sites of metabolic degradation, leading to a longer-lasting effect. chemimpex.com This increased metabolic stability means that the agrochemical can be more effective at lower application rates, potentially reducing the environmental impact. chemimpex.com

The specific arrangement of the fluoro and methoxy groups on the benzene (B151609) ring of this compound can also contribute to the selectivity of the final agrochemical product. By carefully designing the molecular structure, it is possible to create herbicides that target specific weeds while being safe for the desired crops. This selectivity is crucial for modern agriculture, and the use of versatile intermediates like this compound provides chemists with the tools to develop these targeted solutions.

Energy Storage Systems

Dimethoxybenzene derivatives have been investigated for their potential applications in energy storage systems, particularly in lithium-ion batteries and redox flow batteries. The electrochemical properties of these molecules make them suitable candidates for roles as redox shuttle additives and catholyte materials.

Redox shuttle additives are used in lithium-ion batteries to provide overcharge protection, which enhances the safety and lifespan of the battery. anl.gov These additives are molecules that can be reversibly oxidized and reduced at a specific potential, slightly above the normal full-charge voltage of the battery. If the battery is overcharged, the redox shuttle molecule is oxidized at the cathode, travels to the anode, is reduced back to its original state, and then cycles back to the cathode. This process dissipates the excess charging current as heat and prevents the battery voltage from rising to unsafe levels. researchgate.net

Several dimethoxybenzene derivatives have been studied for this purpose. For instance, 1,2-dimethoxybenzene (B1683551) has been investigated as a redox shuttle additive, and its working mechanism for overcharge protection has been described. researchgate.net Other related compounds, such as 1,4-bis(trimethylsilyl)-2,5-dimethoxybenzene, have also shown to provide excellent overcharge protection for LiFePO₄ electrodes in lithium-ion batteries. osti.govrsc.org The redox potential of these molecules is a critical parameter, and the presence of fluorine atoms, as in this compound, can be used to tune this potential to suit different battery chemistries. The electron-withdrawing nature of fluorine would be expected to increase the oxidation potential of the dimethoxybenzene core.

Table 1: Comparison of Redox Potentials for Selected Dimethoxybenzene Derivatives

Compound Redox Potential (V vs. Li/Li⁺) Application Note
1,2-Dimethoxybenzene ~3.9 Studied as a redox shuttle additive. researchgate.net
1,4-Bis(trimethylsilyl)-2,5-dimethoxybenzene ~3.75 Effective for overcharge protection of LiFePO₄ cathodes. osti.govrsc.org

Redox flow batteries are a promising technology for large-scale energy storage. These batteries store energy in liquid electrolytes, known as the anolyte and catholyte, which are stored in external tanks. Non-aqueous redox flow batteries (NRFBs) can offer higher cell voltages and energy densities compared to their aqueous counterparts. The development of high-performance catholyte materials is a key area of research for NRFBs.

Dimethoxybenzene-based molecules are considered promising candidates for catholytes in NRFBs due to their ability to be electrochemically and reversibly oxidized at high potentials, often around 4.0 V vs. Li/Li⁺. jcesr.orgresearchgate.net Researchers have developed and characterized a series of dimethoxybenzene derivatives for this application, focusing on improving their solubility and electrochemical performance. jcesr.org The ability to tune the molecular structure of these compounds allows for the optimization of properties such as redox potential and solubility. researchgate.net

While specific studies on this compound as a catholyte are not widely published, its core structure is highly relevant to this field of research. The fluorination of the dimethoxybenzene core is a strategic approach to increase the redox potential, which could lead to higher cell voltages in a redox flow battery. The research on various dialkoxybenzene molecules as catholytes provides a strong basis for the potential of this compound in this application. researchgate.net

Table 2: Properties of Interest for Dimethoxybenzene-based Catholytes

Property Desired Characteristic Rationale
Redox Potential High (e.g., > 4.0 V vs. Li/Li⁺) Leads to higher cell voltage and energy density.
Solubility High in all oxidation states Allows for a higher concentration of active material, increasing energy density.
Electrochemical Reversibility High Ensures a long cycle life for the battery.

Q & A

Q. What are the established synthetic routes for 1,2-difluoro-4,5-dimethoxybenzene, and how can reaction conditions be optimized for academic-scale production?

Methodological Answer: The compound is typically synthesized via direct halogenation of dimethoxybenzene precursors. For fluorinated derivatives, electrophilic aromatic substitution using fluorine sources (e.g., Selectfluor® or XeF₂) under controlled conditions is common. Optimization involves:

  • Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity.
  • Stoichiometry : Excess fluorinating agents (1.5–2.0 equivalents) ensure complete substitution.
    Post-synthesis purification is achieved via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol. Yield improvements (>70%) are reported when using iterative crystallization to remove unreacted starting materials .

Q. How can NMR spectroscopy and X-ray crystallography resolve structural ambiguities in this compound derivatives?

Methodological Answer:

  • ¹H NMR : The aromatic protons appear as singlets due to symmetry (e.g., 7.06 ppm for dibromo analogs ). Methoxy groups resonate as singlets near 3.83 ppm.
  • ¹⁹F NMR : Fluorine substituents show distinct peaks between -110 to -130 ppm, sensitive to electronic effects of adjacent groups.
  • X-ray crystallography : Single-crystal analysis (e.g., using SHELX programs ) reveals bond lengths (C-F ≈ 1.34 Å) and dihedral angles between substituents. For twinned crystals, SHELXL refinement with HKLF5 data is recommended.

Q. What methodological considerations are critical when investigating the solid-state ionic conductivity of lithium complexes incorporating this compound ligands?

Methodological Answer: The compound forms lithium-ion conductive complexes (e.g., [Li{N(SO₂CF₃)₂}{C₆F₂H₂(OCH₃)₂}₂]) via ligand coordination. Key considerations include:

  • Crystal engineering : Use slow evaporation (ethanol/THF) to grow single crystals for X-ray analysis of ionic pathways .
  • Impedance spectroscopy : Measure conductivity (10⁻⁴–10⁻⁵ S/cm) across 25–100°C to assess thermal activation.
  • DFT modeling : Compare Li⁺ migration barriers (B3LYP/6-311G(d,p)) with experimental activation energies. Contradictions between predicted and observed conductivity may arise from lattice defects or solvent inclusion .

Q. How do competing non-covalent interactions (e.g., C-F⋯O vs π-stacking) influence the crystal packing of this compound derivatives?

Methodological Answer: Fluorine’s high electronegativity drives weak C-F⋯O interactions (2.8–3.2 Å), while methoxy groups participate in C-H⋯O hydrogen bonds. Competing effects are resolved via:

  • Hirshfeld surface analysis : Quantify interaction contributions (e.g., F⋯O ≈ 8%, π-stacking ≈ 15%).
  • Synthon hierarchy : In dibromo analogs, Br⋯Br interactions dominate over Br⋯O . For fluorine derivatives, π-stacking may prevail due to weaker F⋯O interactions.
  • Temperature-dependent XRD : Track structural changes (e.g., phase transitions) to identify dominant interactions.

Q. How can computational methods (e.g., DFT) address discrepancies between experimental and theoretical electronic properties of this compound?

Methodological Answer: Discrepancies in HOMO-LUMO gaps or dipole moments arise from solvent effects or basis set limitations. Mitigation strategies:

  • Solvent modeling : Use PCM (Polarizable Continuum Model) to simulate dielectric environments.
  • Basis set selection : Triple-zeta (6-311G(d,p)) basis sets improve accuracy for fluorine’s electronegativity.
  • Vibrational analysis : Compare calculated IR spectra (B3LYP) with experimental data to validate charge distribution models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.